molecular formula C10H8FNO4 B13340005 Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate

Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate

Cat. No.: B13340005
M. Wt: 225.17 g/mol
InChI Key: LREPREDRVYTWBZ-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-fluorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and oxazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate: shares structural similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

methyl 7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H8FNO4/c1-12-6-4-3-5(9(13)15-2)7(11)8(6)16-10(12)14/h3-4H,1-2H3

InChI Key

LREPREDRVYTWBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C=C2)C(=O)OC)F)OC1=O

Origin of Product

United States

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